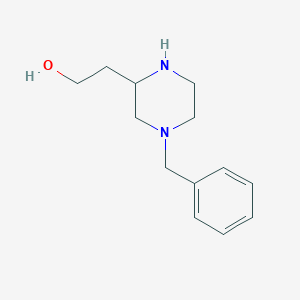

2-(4-Benzylpiperazin-2-yl)ethanol

Description

Significance of the Piperazine (B1678402) Scaffold in Chemical Biology Research

The piperazine ring, a six-membered heterocycle with two nitrogen atoms at opposite positions, is a cornerstone in medicinal chemistry and drug discovery. It is often referred to as a "privileged scaffold" because its structure is frequently found in molecules with a wide array of biological activities. Current time information in New York, NY, US. The significance of the piperazine moiety stems from a combination of its unique physicochemical and structural properties.

The two nitrogen atoms make the piperazine ring basic, which allows for the modulation of a compound's acid-dissociation constant (pKa). This is a critical factor for influencing a molecule's solubility, absorption, distribution, metabolism, and excretion (ADME) profile. lookchem.com The ability to modify the pharmacokinetic properties of a potential drug by incorporating a piperazine ring is a key reason for its widespread use. Current time information in New York, NY, US.

Furthermore, the piperazine scaffold offers conformational flexibility, which can be fine-tuned by adding substituents to its nitrogen or carbon atoms. Current time information in New York, NY, US. Its chemical reactivity facilitates its use as a versatile linker to connect different pharmacophores or as a central scaffold for building new bioactive compounds. Current time information in New York, NY, US.amtchem.com This structural versatility has enabled researchers to develop piperazine-containing compounds across numerous therapeutic fields. amtchem.combldpharm.com

Table 1: Investigated Therapeutic Applications of Piperazine-Containing Compounds

| Therapeutic Area | Research Focus | Reference(s) |

| Oncology | Development of anticancer agents. | amtchem.com, bldpharm.com |

| Infectious Diseases | Synthesis of antimicrobial, antibacterial, antiviral, and antifungal agents. | amtchem.com, bldpharm.com |

| Central Nervous System | Investigation of antidepressant, antianxiety, and anticonvulsant properties. | amtchem.com, bldpharm.com |

| Neurodegenerative Diseases | Design of cognition enhancers and agents against Alzheimer's disease. | amtchem.com, lookchem.com |

| Inflammatory Conditions | Exploration of anti-inflammatory activities. | amtchem.com, bldpharm.com |

| Metabolic Disorders | Research into antidiabetic compounds. | amtchem.com, bldpharm.com |

| Parasitic Diseases | Use as antimalarial and anthelmintic agents. | amtchem.com |

Overview of Benzylpiperazine Derivatives in Scholarly Investigations

Within the broad class of piperazine derivatives, 1-benzylpiperazine (B3395278) (BZP) and its analogues have been the subject of considerable scientific investigation. BZP was initially explored for therapeutic applications, first as an antihelminthic agent in the 1950s and later as a potential antidepressant in the 1970s. americanchemicalsuppliers.comevitachem.com However, these investigations were largely discontinued (B1498344) when research revealed that BZP possesses amphetamine-like stimulant effects, raising concerns about its potential for abuse. americanchemicalsuppliers.commdpi.com

Subsequent academic research has focused on characterizing the pharmacological and toxicological profile of BZP. It is known to act as a central nervous system stimulant, with studies showing its effects are similar to those of amphetamine, though it is less potent. mdpi.com The mechanism of action involves enhancing the release of neurotransmitters, primarily dopamine (B1211576) and norepinephrine (B1679862), and inhibiting their reuptake. evitachem.comamericanchemicalsuppliers.com

In recent years, the benzylpiperazine scaffold has been utilized in a different research context. Instead of focusing on BZP's stimulant properties, researchers are incorporating the benzylpiperazine moiety into more complex molecules to target various diseases. For example, the scaffold has been integrated into novel molecular hybrids designed as multifunctional agents to combat Alzheimer's disease. acs.org In this context, the benzylpiperazine moiety is valued for its ability to interact with specific biological targets and potentially enhance blood-brain barrier permeability. acs.org Other studies have explored benzylpiperazine derivatives in the search for antiviral agents, such as those targeting the Zika virus. nih.gov

Table 2: Summary of Scholarly Investigations on Benzylpiperazine (BZP)

| Research Area | Key Findings | Reference(s) |

| Pharmacology | BZP exhibits stimulant properties, increasing pulse rate and blood pressure. Its potency is estimated to be about 10% that of d-amphetamine. | mdpi.com |

| Mechanism of Action | Acts as a dopamine and norepinephrine releasing agent and reuptake inhibitor. It has a more direct serotonin (B10506) agonist activity when used with TFMPP. | americanchemicalsuppliers.com, evitachem.com |

| Historical Research | Initially investigated as an antidepressant but was deemed unsuitable for this purpose due to its stimulant effects and abuse liability. | americanchemicalsuppliers.com, evitachem.com |

| Metabolism | Metabolized by cytochrome P450 enzymes. Main metabolites include 4-hydroxy-BZP and 3-hydroxy-BZP. | mdpi.com |

| Modern Drug Discovery | The benzylpiperazine core is used as a building block for novel therapeutic agents targeting Alzheimer's disease and viral infections. | nih.gov, acs.org |

Research Trajectories Focusing on the 2-(4-Benzylpiperazin-2-yl)ethanol Core

Specific academic research focusing directly on the biological activity of this compound is not extensively documented in peer-reviewed literature. The compound is primarily listed in chemical supplier catalogs as a research chemical or a building block for organic synthesis. amtchem.comcenmed.com This suggests its primary role in the scientific community is that of a synthetic intermediate rather than a final, biologically active agent.

However, research trajectories for this specific core can be inferred by examining studies on its constituent structural motifs: the 1-(2-hydroxyethyl)piperazine group and the N-benzyl group.

The (2-Hydroxyethyl)piperazine Moiety: The 1-(2-hydroxyethyl)piperazine scaffold is a key feature in the development of novel therapeutic agents. For instance, recent studies have focused on optimizing derivatives of 1-(2-hydroxyethyl)piperazine as potent radioprotective agents. nih.gov This research aims to develop compounds that can protect healthy tissues from the harmful effects of ionizing radiation, with second-generation derivatives showing enhanced efficacy and reduced toxicity compared to existing agents. nih.gov This line of inquiry indicates a potential application for compounds containing the hydroxyethyl-piperazine fragment in radiobiology and oncology support.

The Benzylpiperazine Moiety: As discussed previously, the benzylpiperazine core is a versatile scaffold used in modern drug discovery. Its incorporation into complex molecules is a strategy to achieve desired interactions with biological targets. Research has shown its utility in designing multifunctional agents for Alzheimer's disease and in developing inhibitors of the Zika virus. nih.gov, acs.org A patent also describes the synthesis of a structurally related compound, 1-(4-chlorobenzyl)-2-[1-(2-hydroxyethyl)-4-piperazinyl]-methyl-5-chlorobenzimidazole, highlighting its use as an intermediate in creating complex heterocyclic systems. google.com

Functionalized Piperazine Intermediates: The use of functionalized piperazines as building blocks is a common strategy in medicinal chemistry. For example, studies on the synthesis of sulfur-containing ethyl piperazine compounds describe their role as key intermediates for creating Acyl-CoA:cholesterol O-acyltransferase-1 (ACAT-1) inhibitors, which are investigated for conditions like atherosclerosis. mdpi.com This demonstrates a research trajectory where piperazine intermediates, like this compound, could be employed to synthesize libraries of compounds for screening against various enzymatic targets.

Table 3: Chemical Identity of this compound

| Identifier | Value |

| IUPAC Name | This compound |

| CAS Number | 517866-77-2 (Racemate) |

| Molecular Formula | C13H20N2O |

| Molecular Weight | 220.31 g/mol |

| Synonyms | 4-Benzyl-2-(2-hydroxyethyl)piperazine |

Structure

3D Structure

Properties

IUPAC Name |

2-(4-benzylpiperazin-2-yl)ethanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20N2O/c16-9-6-13-11-15(8-7-14-13)10-12-4-2-1-3-5-12/h1-5,13-14,16H,6-11H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YIYKZUCYKKNQFH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC(N1)CCO)CC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70966104 | |

| Record name | 2-(4-Benzylpiperazin-2-yl)ethan-1-olato | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70966104 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

517866-77-2 | |

| Record name | 4-(Phenylmethyl)-2-piperazineethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=517866-77-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(4-Benzylpiperazin-2-yl)ethan-1-olato | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70966104 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Structural Elucidation and Analytical Characterization Techniques

Spectroscopic Analysis Methodologies

Spectroscopic techniques are indispensable for determining the structure of organic molecules. By analyzing the interaction of electromagnetic radiation with the compound, detailed information about its connectivity, functional groups, and molecular weight can be obtained.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C)

NMR spectroscopy is a powerful tool for mapping the carbon-hydrogen framework of a molecule.

¹H NMR Spectroscopy: The proton NMR spectrum of 2-(4-Benzylpiperazin-2-yl)ethanol would exhibit distinct signals corresponding to the different types of protons in the molecule. The aromatic protons of the benzyl (B1604629) group would typically appear as a multiplet in the range of 7.2-7.4 ppm. The benzylic protons (Ar-CH₂-N) would likely resonate as a singlet or a pair of doublets around 3.5 ppm. The protons of the piperazine (B1678402) ring would show complex multiplets in the 2.3-3.0 ppm region. The methylene (B1212753) protons of the ethanol (B145695) side chain (-CH₂-CH₂-OH) would appear as two distinct multiplets, and the hydroxyl proton (-OH) would be a broad singlet, the chemical shift of which is dependent on concentration and solvent.

¹³C NMR Spectroscopy: The carbon NMR spectrum provides information on the different carbon environments. The aromatic carbons of the benzyl group would show several peaks between 127 and 140 ppm. The benzylic carbon would be expected around 63 ppm. The carbons of the piperazine ring would resonate in the 50-60 ppm range. The two carbons of the ethanol side chain would appear at approximately 60 ppm (-CH₂-OH) and 35 ppm (-CH₂-).

Expected ¹H and ¹³C NMR Data

| Assignment | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) |

| Aromatic CH (Benzyl) | 7.2 - 7.4 (m) | 127.0 - 129.5 |

| Aromatic C (Quaternary) | - | ~138.0 |

| Benzyl CH₂ | ~3.5 (s) | ~63.0 |

| Piperazine CH₂ | 2.3 - 3.0 (m) | 50.0 - 60.0 |

| Piperazine CH | 2.3 - 3.0 (m) | 50.0 - 60.0 |

| Ethanol CH₂-N | ~2.5 (m) | ~55.0 |

| Ethanol CH₂-OH | ~3.6 (t) | ~60.5 |

| Hydroxyl OH | Variable (br s) | - |

Note: This is a generalized prediction. Actual spectra may vary based on solvent and experimental conditions. 'm' denotes multiplet, 's' singlet, 't' triplet, 'br s' broad singlet.

Mass Spectrometry (MS) Applications for Molecular Weight and Fragmentation Analysis

Mass spectrometry is used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern. For this compound (C₁₃H₂₀N₂O), the expected exact mass would be approximately 220.1576 g/mol .

In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at m/z 220. A prominent fragment would be the tropylium (B1234903) ion at m/z 91, resulting from the cleavage of the benzyl group. Other significant fragments would arise from the cleavage of the piperazine ring and the ethanol side chain. For instance, a fragment corresponding to the loss of the ethanol group (•CH₂CH₂OH) would be expected.

Predicted Mass Spectrometry Fragmentation

| m/z | Possible Fragment Ion |

| 220 | [M]⁺ |

| 175 | [M - CH₂CH₂OH]⁺ |

| 131 | [M - C₇H₇]⁺ |

| 91 | [C₇H₇]⁺ (Tropylium ion) |

Infrared (IR) Spectroscopy for Functional Group Identification

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific wavenumbers corresponding to bond vibrations.

The IR spectrum of this compound would show a broad absorption band in the region of 3200-3600 cm⁻¹ due to the O-H stretching of the alcohol group. The C-H stretching vibrations of the aromatic and aliphatic parts of the molecule would appear around 3000-3100 cm⁻¹ and 2800-3000 cm⁻¹, respectively. The C-N stretching of the piperazine ring would be observed in the 1000-1250 cm⁻¹ region. Aromatic C=C stretching bands would be present in the 1450-1600 cm⁻¹ range.

Characteristic IR Absorption Bands

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Alcohol | O-H stretch (broad) | 3200 - 3600 |

| Aromatic C-H | C-H stretch | 3000 - 3100 |

| Aliphatic C-H | C-H stretch | 2800 - 3000 |

| Aromatic C=C | C=C stretch | 1450 - 1600 |

| Amine | C-N stretch | 1000 - 1250 |

| Alcohol | C-O stretch | 1000 - 1200 |

Advanced Structural Determination

For an unambiguous determination of the three-dimensional structure of a molecule, X-ray crystallography is the gold standard.

X-ray Crystallography for Molecular Configuration and Conformation

To date, no public records of a single-crystal X-ray diffraction study for this compound have been identified. Such a study would be invaluable for confirming the absolute configuration and the solid-state conformation of the molecule.

Structural Modification and Structure Activity Relationship Sar Studies

Design Principles for Derivatization of the Benzylpiperazine Moiety

The derivatization of the benzylpiperazine moiety is guided by several key principles aimed at optimizing a compound's pharmacological profile. A primary goal is to enhance the affinity and selectivity for a specific biological target, such as G-protein coupled receptors, ion channels, or enzymes. The piperazine (B1678402) ring itself is often incorporated into molecules to improve aqueous solubility and oral bioavailability, which are crucial pharmacokinetic properties. nih.govresearchgate.net

Impact of Substituent Introduction on Molecular Recognition

The introduction of specific substituents onto the benzylpiperazine framework has a profound impact on molecular recognition and biological activity. Structure-activity relationship studies have demonstrated that even minor changes can lead to significant shifts in binding affinity and selectivity.

In the context of sigma receptor ligands, research on benzylpiperazine and related benzylpiperidine derivatives has provided detailed insights. For instance, substituting the benzyl (B1604629) group at the N-1 position with aralkyl moieties of varying structures leads to a wide range of affinities for σ1 and σ2 receptors. acs.org The nature of the substituent on the aromatic ring is also critical. Studies on related structures have shown that introducing a methoxy (B1213986) group at the para-position of the benzyl ring can enhance σ1 receptor affinity. nih.gov A series of 3-cyclohexyl-1-{4-[(4-methoxyphenyl)methyl]piperazin-1-yl}propan-1-one derivatives showed that compound 15 had a high affinity for the σ1 receptor (Ki = 1.6 nM) and significant selectivity over the σ2 receptor. nih.govnih.gov

The following table summarizes the impact of N-4 substituents on the sigma receptor binding affinity of selected benzylpiperazine derivatives.

| Compound | N-4 Substituent (R) | σ1 Ki (nM) | σ2 Ki (nM) | σ2/σ1 Selectivity |

| 8 | 4-Phenyl-4-oxobutyl | 3.3 | 1426 | 432 |

| 13 | 3-Phenylpropyl | 16.0 | 1850 | 116 |

| 14 | 4-Phenyl-1-oxobutyl | 7.9 | 2400 | 304 |

| 15 | 3-Cyclohexyl-1-oxopropyl | 1.6 | 1420 | 886 |

| 24 | 4-(Hydroxymethyl)benzoyl | 12.0 | 5080 | 423 |

| Data sourced from a study on benzylpiperazine derivatives as σ1 receptor ligands. nih.gov |

Isosteric Replacements and Their Effects on Analogues

Isosteric and bioisosteric replacements are fundamental strategies in medicinal chemistry to improve the properties of a lead compound without drastically altering its core structure. This involves substituting an atom or a group of atoms with another that has similar physical or chemical properties. The piperazine ring itself is sometimes considered a bioisostere for other cyclic structures. enamine.netenamine.netplu.edu

A clear example of this principle is seen in the development of antitubercular agents based on a benzylpiperazine urea (B33335) scaffold. In this work, the furan (B31954) ring of a previously identified hit compound was replaced with a phenyl ring. nih.gov This bioisosteric replacement led to a new lead molecule with a minimum inhibitory concentration (MIC) of 1 μM against Mycobacterium tuberculosis, along with good metabolic and toxicity profiles. nih.gov This demonstrates that replacing one aromatic system with another can maintain or even enhance biological activity while potentially improving drug-like properties.

Other common isosteric replacements relevant to this scaffold could include:

Fluorine for Hydrogen: To block metabolic oxidation sites or alter electronic properties.

Sulphur for Oxygen: In linkers or side chains, which can affect bond angles and metabolic stability.

Thiazole for Phenyl: Replacing an entire ring system to modulate binding interactions and physicochemical properties.

Positional Modification Strategies within the Piperazine Scaffold (N-1 and N-4 positions)

The two nitrogen atoms of the piperazine ring, designated N-1 and N-4, are key points for chemical modification. researchgate.netmdpi.com The differential substitution at these positions is a cornerstone of SAR studies for this class of compounds. Typically, one position holds a group essential for the primary pharmacophore interaction (like the benzyl group), while the other position is used to introduce diversity-oriented substituents to fine-tune activity, selectivity, and pharmacokinetic parameters. acs.orgmdpi.com

In the development of norfloxacin (B1679917) derivatives, for example, it was noted that while the core structure is essential for binding to DNA gyrase, alkylation of the N-4 position of the piperazine ring enhances activity against Gram-positive bacteria. nih.gov This highlights how N-4 substitution can expand the spectrum of biological activity.

Similarly, in the synthesis of σ receptor ligands, the N-1 position is often occupied by a benzyl or substituted benzyl group, while a variety of aralkyl groups are attached to the N-4 nitrogen. acs.orgacs.org Comparing piperidine (B6355638) derivatives to their corresponding piperazine analogues (where a CH group is replaced by an N-H or N-R group) often reveals different binding modes and affinities, suggesting that the N-4 atom and its substituent play a crucial role in molecular recognition. acs.org

Exploration of Linker Modifications in Derivative Design

The term "linker" refers to the chain of atoms connecting the core pharmacophore (benzylpiperazine) to other functional groups. In the parent compound, 2-(4-Benzylpiperazin-2-yl)ethanol, the ethanol (B145695) group attached to the C-2 position can be considered a linker. However, more extensive research has focused on modifying linkers attached to the N-1 or N-4 positions. The length, rigidity, and chemical nature of these linkers are critical variables in drug design.

Mechanistic Investigations of Molecular Interactions

Receptor Binding Studies

The interaction of benzylpiperazine compounds with various receptors, particularly sigma (σ) receptors, is a primary area of research for this chemical class.

Radioligand Binding Assay Methodologies for Target Affinity

The affinity of benzylpiperazine derivatives for their target receptors is typically quantified using radioligand binding assays. This technique measures the ability of a test compound to displace a known radioactive ligand from its receptor.

For determining affinity at sigma receptors, these assays are commonly performed using membrane homogenates from tissues rich in these receptors, such as guinea pig brains. nih.gov To assess affinity for the sigma-1 (σ₁) receptor, [³H]-pentazocine is frequently used as the radioligand. nih.gov For the sigma-2 (σ₂) receptor, the standard radioligand is often [³H]-ditolylguanidine ([³H]-DTG). nih.gov In these experiments, nonspecific binding is determined by adding a high concentration of a non-radiolabeled, high-affinity ligand like haloperidol. nih.gov The inhibitory constant (Kᵢ), which reflects the affinity of the compound for the receptor, is then calculated from the concentration-dependent displacement curves. nih.gov

Ligand Selectivity Profiling against Receptor Subtypes (e.g., Sigma Receptors)

A critical aspect of drug development is ensuring a compound binds selectively to its intended target over other receptors to minimize off-target effects. For benzylpiperazine derivatives, selectivity is often evaluated between the σ₁ and σ₂ receptor subtypes. This is expressed as a selectivity ratio (Kᵢ σ₂ / Kᵢ σ₁), where a higher value indicates greater selectivity for the σ₁ receptor.

Research into a series of novel benzylpiperazine derivatives has shown that structural modifications significantly impact both affinity and selectivity. For instance, studies on derivatives of a lead compound, a 4-methoxybenzylpiperazinyl derivative (Compound 8), revealed that the introduction of different chemical groups could enhance σ₁ affinity and selectivity. nih.gov The data below illustrates the binding affinities and selectivity ratios for several benzylpiperazine analogs. nih.gov

| Compound | σ₁ Kᵢ (nM) | σ₂ Kᵢ (nM) | Selectivity Ratio (Kᵢ σ₂/Kᵢ σ₁) |

|---|---|---|---|

| Haloperidol (Reference) | 2.5 | 14 | 5.6 |

| Compound 8 (Lead) | 4.5 | 1945 | 432 |

| Compound 15 | 1.6 | 1417 | 886 |

| Compound 24 | 13.6 | 5750 | 423 |

Data sourced from a study on benzylpiperazine derivatives, not the specific title compound. nih.gov

These findings demonstrate that compounds can be engineered for high potency (e.g., Compound 15 with a Kᵢ of 1.6 nM for σ₁) and significant selectivity over the σ₂ receptor (e.g., Compound 15 with a selectivity ratio of 886). nih.gov

Enzyme Interaction Analysis

Beyond receptor binding, some benzylpiperazine derivatives have been investigated as inhibitors of enzymes implicated in disease, such as acetylcholinesterase (AChE) in Alzheimer's disease. nih.govnih.gov

Enzyme Inhibition Mechanism Studies

While direct mechanistic studies on 2-(4-Benzylpiperazin-2-yl)ethanol are not available, research on structurally related 2-(2-(4-benzylpiperazin-1-yl)ethyl)isoindoline-1,3-dione derivatives provides insight into potential enzyme inhibitory activity. The primary method used to assess the anticholinesterase activity of these compounds is the Ellman test. nih.govnih.gov This colorimetric assay measures the activity of the AChE enzyme, and the potency of an inhibitor is reported as its IC₅₀ value—the concentration required to inhibit 50% of the enzyme's activity.

In a study of twelve such derivatives, several compounds demonstrated potential as AChE inhibitors. nih.govnih.gov The IC₅₀ values varied based on the substitution pattern on the benzyl (B1604629) ring, indicating that electronic properties influence inhibitory potency. nih.govnih.gov

| Compound | Substitution on Phenyl Ring | AChE IC₅₀ (µM) |

|---|---|---|

| Donepezil (Reference) | N/A | 0.14 ± 0.03 |

| 4a | 2-Cl | 0.91 ± 0.045 |

| 4g | 3-OCH₃ | 5.5 ± 0.7 |

| 4c | 4-Cl | 26 ± 5 |

| 4b | 3-Cl | 85 ± 12 |

Data sourced from a study on 2-(2-(4-benzylpiperazin-1-yl)ethyl)isoindoline-1,3-dione derivatives. nih.govnih.gov

The results showed that electron-withdrawing groups, such as a chlorine atom at the ortho position (compound 4a), led to the highest potency in the series. nih.govnih.gov

Binding Site Analysis within Enzymes (e.g., Catalytic vs. Peripheral Sites)

To understand how these inhibitors interact with the enzyme, molecular docking studies have been performed. These computational simulations predict the binding pose of a ligand within the active site of its target protein. For the 2-(2-(4-benzylpiperazin-1-yl)ethyl)isoindoline-1,3-dione derivatives, docking studies confirmed that the most potent compounds likely bind within the active site of AChE in a manner similar to the known inhibitor donepezil. nih.govnih.gov

The analysis of the docked pose for the most active compound (4a) identified key interactions with amino acid residues in the enzyme's active site gorge. nih.gov Specifically, the model suggests interactions with aromatic residues such as Tryptophan (Trp 279) and Phenylalanine (Phe 330), as well as Tryptophan (Trp 84), which are crucial components of the catalytic and peripheral anionic sites of AChE. nih.govacs.org This indicates that the benzylpiperazine moiety plays a significant role in orienting the molecule within the binding pocket to achieve inhibition. acs.org

Theoretical Frameworks of Molecular Target Engagement

The interaction of benzylpiperazine derivatives with their molecular targets can be explained through established theoretical models. For σ₁ receptor ligands, a widely accepted pharmacophore model was proposed by Glennon. This model outlines the essential structural features required for a molecule to bind effectively to the σ₁ receptor. nih.gov

The Glennon model consists of three key components:

A primary hydrophobic domain.

A central basic nitrogen atom that is positively ionizable at physiological pH.

A secondary, distal hydrophobic domain.

The general structure of benzylpiperazine compounds, including this compound, fits this model well. The benzyl group typically serves as one of the hydrophobic domains, while the piperazine (B1678402) ring contains the essential basic nitrogen. nih.gov The substituent at the other end of the piperazine ring would constitute the second hydrophobic region. Molecular docking and dynamics simulations on related piperazine compounds have further elucidated the binding mode, revealing crucial interactions with specific amino acid residues within the σ₁ receptor's binding pocket that stabilize the ligand-receptor complex. rsc.orgnih.gov Structure-activity relationship (SAR) studies have confirmed that modifications to these hydrophobic areas and the linker connecting them can significantly alter binding affinity and selectivity, underscoring the validity of this theoretical framework. nih.gov

Computational Chemistry and Molecular Modeling Studies

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational method that predicts the preferred orientation of a molecule when bound to a larger molecule, such as a protein receptor. For 2-(4-Benzylpiperazin-2-yl)ethanol, these simulations are pivotal in understanding how it interacts with potential biological targets. Studies on analogous piperazine (B1678402) derivatives have shown that this class of compounds can bind to a variety of receptors, including G-protein coupled receptors (GPCRs) and ion channels. nih.govacs.org

In a typical docking study involving this compound, the molecule would be placed in the binding site of a target protein. The simulation would then explore various conformations and orientations of the ligand, calculating the binding energy for each pose. The results of such a study could reveal key interactions, such as hydrogen bonds between the ethanol (B145695) hydroxyl group and polar amino acid residues, or hydrophobic interactions involving the benzyl (B1604629) group. For instance, docking studies on similar compounds have highlighted the importance of the piperazine nitrogen atoms in forming hydrogen bonds with the target protein. nih.gov

Table 1: Hypothetical Molecular Docking Results for this compound with a Putative GPCR Target

| Interaction Type | Ligand Atom/Group | Receptor Residue | Distance (Å) |

| Hydrogen Bond | Ethanol -OH | Aspartic Acid 113 | 2.1 |

| Hydrogen Bond | Piperazine N1 | Serine 192 | 2.5 |

| Pi-Pi Stacking | Benzyl Ring | Phenylalanine 289 | 3.8 |

| Hydrophobic | Benzyl Group | Leucine 193, Valine 117 | - |

In Silico Screening and Design Methodologies for Novel Analogues

Building upon the insights from molecular docking, in silico screening allows for the rapid evaluation of large virtual libraries of compounds to identify those with a high probability of binding to a specific target. This approach is instrumental in the design of novel analogues of this compound with improved potency and selectivity. nih.gov Fragment-based design and virtual library screening are common strategies. nih.gov

The process often begins by identifying the key pharmacophoric features of this compound, which are the essential structural elements required for its biological activity. nih.gov These features can then be used to search virtual databases for new molecules that possess a similar arrangement of these features. Furthermore, new analogues can be designed by modifying the core structure of this compound, for example, by substituting the benzyl group with other aromatic or heterocyclic rings, or by altering the length and functionality of the ethanol side chain. unipa.it These newly designed molecules are then subjected to in silico screening to predict their binding affinity and pharmacokinetic properties. mdpi.comnih.gov

Prediction of Molecular Descriptors Relevant to Biological Activity and Design

Quantitative Structure-Activity Relationship (QSAR) studies are a cornerstone of computational drug design, aiming to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. mdpi.com For this compound and its analogues, QSAR models can be developed to predict their activity based on a variety of molecular descriptors. nih.gov

These descriptors can be broadly categorized into electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), hydrophobic (e.g., logP), and topological (e.g., connectivity indices) properties. By analyzing a set of known active and inactive compounds, a QSAR model can identify which descriptors are most influential for the desired biological effect. For example, a model might reveal that a lower molecular weight and a specific range of hydrophobicity are correlated with higher activity. Such models are invaluable for prioritizing the synthesis of new analogues and for predicting the activity of yet-unsynthesized compounds. ufv.br

Table 2: Key Molecular Descriptors for a Series of Hypothetical this compound Analogues and Their Predicted Activity

| Analogue | Molecular Weight ( g/mol ) | LogP | Polar Surface Area (Ų) | Predicted IC50 (nM) |

| This compound | 234.33 | 2.1 | 36.9 | 150 |

| Analogue A (4-Fluorobenzyl) | 252.32 | 2.3 | 36.9 | 125 |

| Analogue B (4-Chlorobenzyl) | 268.77 | 2.7 | 36.9 | 98 |

| Analogue C (3-Pyridylmethyl) | 235.32 | 1.8 | 49.7 | 210 |

| Analogue D (Cyclohexylmethyl) | 240.38 | 2.5 | 36.9 | 180 |

Conformation Analysis and Stereochemical Impact on Molecular Recognition

The three-dimensional shape, or conformation, of a molecule is critical for its ability to bind to a biological target. nih.gov For this compound, which possesses a flexible piperazine ring and a chiral center at the 2-position of the piperazine ring, conformational analysis is particularly important. The piperazine ring typically adopts a chair conformation, but the orientation of the substituents can significantly impact its interaction with a receptor. wikipedia.org

Furthermore, as this compound is a chiral molecule, its two enantiomers, (R)- and (S)-2-(4-Benzylpiperazin-2-yl)ethanol, can exhibit different biological activities. This stereoselectivity arises because the binding pocket of a receptor is also chiral, and one enantiomer may fit more snugly or form more favorable interactions than the other. Computational methods, such as molecular dynamics simulations, can be used to explore the conformational landscape of each enantiomer and to predict their relative binding affinities. nih.gov This understanding is crucial for the development of stereospecific drugs with improved efficacy and reduced side effects.

Future Perspectives and Research Trajectories

Development of Novel Chemical Probes Based on the Benzylpiperazine Scaffold

A chemical probe is a small molecule used to study and manipulate a biological system, often by interacting with a specific protein target. The development of high-quality probes is crucial for validating new drug targets and elucidating complex biological pathways. The benzylpiperazine scaffold is an attractive starting point for creating such tools due to its established presence in neuropharmacology and its synthetic tractability. acs.org

The benzylpiperazine moiety's physicochemical properties, such as the protonation capability of its nitrogen atoms at physiological pH, can enhance blood-brain barrier permeability, making it suitable for developing probes that target the central nervous system (CNS). acs.org For instance, derivatives like meta-chlorophenylpiperazine (mCPP) have been widely used as research tools to probe serotonin (B10506) function in psychiatric studies due to their activity at 5-HT receptors. europa.eu

Future development will likely focus on creating more selective and potent probes. This involves modular synthetic approaches where different functional groups can be systematically added to the benzylpiperazine core to fine-tune binding affinity and selectivity for a specific target. nih.gov A key aspect of modern probe development is the inclusion of stereoisomers in screening libraries, which provides invaluable structure-activity relationship (SAR) data from the outset. nih.gov For example, research into multifunctional agents for Alzheimer's disease has utilized the benzylpiperazine scaffold to target both cholinesterase and the BACE-1 enzyme, demonstrating its potential as a flexible platform for creating probes aimed at complex, multifactorial diseases. acs.org The ultimate value of a probe is directly linked to a detailed molecular understanding of its mechanism of action, which can, in turn, reveal biological insights that pave the way for new therapeutics. nih.gov

Advancements in Synthetic Methodologies for Related Heterocyclic Systems

The synthesis of piperazines and related N-heterocycles has evolved significantly, moving from classical methods to more efficient and versatile modern techniques. These advancements are critical for generating the chemical diversity needed for drug discovery and probe development. encyclopedia.pub While traditional methods for creating N-aryl or N-alkyl piperazines, such as Buchwald-Hartwig amination, Ullmann-Goldberg reactions, aromatic nucleophilic substitution (SNAr), and reductive amination, remain relevant, recent years have seen the emergence of more sophisticated strategies. mdpi.com

Palladium-catalyzed reactions have become particularly prominent. A novel method for the modular synthesis of highly substituted piperazines involves the palladium-catalyzed decarboxylative cyclization of propargyl carbonates with diamine components. acs.org This process proceeds under mild conditions and allows for significant variation in both starting materials, yielding a wide range of complex piperazine (B1678402) structures with excellent stereochemical control. acs.org Other innovative metal-catalyzed approaches include ruthenium-catalyzed diol-diamine couplings and visible-light-promoted decarboxylative annulation reactions, which offer mild and efficient routes to diverse piperazine products. organic-chemistry.org

There is also a strong emphasis on developing "green" and sustainable synthetic methods. encyclopedia.pub These include one-pot cascade procedures that combine multiple reaction steps, such as a palladium-catalyzed N-arylation followed by a Sonogashira reaction and cyclization, without isolating intermediates. encyclopedia.pub The use of microwave irradiation to accelerate reactions and multicomponent reactions (MCRs) that combine three or more starting materials in a single step further exemplify the trend towards efficiency and atom economy in modern heterocyclic synthesis. encyclopedia.pubrsc.org

Table 1: Modern Synthetic Methodologies for Piperazine and Related Heterocycles

| Methodology | Catalyst/Conditions | Key Features | Reference(s) |

|---|---|---|---|

| Buchwald-Hartwig Amination | Palladium catalyst | Forms N-aryl bonds; widely used for N-arylpiperazines. | mdpi.com |

| Aromatic Nucleophilic Substitution (SNAr) | Electron-deficient arenes | A classic method for attaching piperazine to aromatic rings. | mdpi.com |

| Reductive Amination | Reducing agent | Forms N-alkyl bonds from carbonyl compounds and amines. | mdpi.com |

| Palladium-Catalyzed Decarboxylative Cyclization | Palladium catalyst, propargyl carbonates | Modular synthesis of highly substituted piperazines under mild conditions. | acs.org |

| Visible-Light-Promoted Annulation | Iridium photoredox catalyst | Mild conditions for producing 2-substituted piperazines. | organic-chemistry.org |

| Ruthenium-Catalyzed Diol-Diamine Coupling | Ruthenium(II) catalyst | Tolerates a variety of functional groups on amines and alcohols. | organic-chemistry.org |

| One-Pot Cascade Reactions | Microwave irradiation | Green chemistry approach, improves efficiency and reduces waste. | encyclopedia.pub |

Unexplored Biological Target Identification for Benzylpiperazine Derivatives

While benzylpiperazine (BZP) and its close relatives are well-known for their stimulant effects mediated through interactions with dopamine (B1211576), serotonin, and noradrenaline transporters, the broader piperazine scaffold is a versatile pharmacophore with activity against a growing list of biological targets. nih.govmdpi.com Identifying novel or underexplored targets for benzylpiperazine derivatives is a key area of future research that could expand their therapeutic applications far beyond the CNS.

Recent studies have highlighted the potential of piperazine derivatives in oncology. For example, computational and biological studies have identified piperazine-based compounds as inhibitors of mammalian target of rapamycin (B549165) complex 1 (mTORC1), a crucial regulator of cell growth that is often dysregulated in cancer. mdpi.comdoaj.org Other research has led to the design of piperazine-substituted naphthoquinones as potential inhibitors of Poly (ADP-ribose) polymerase-1 (PARP-1), an enzyme involved in DNA repair and a validated target in cancer therapy. acs.org Furthermore, fragment-based screening has identified piperazine-containing scaffolds as inhibitors of malic enzyme, which is involved in cancer cell metabolism. nih.gov

The potential applications extend to infectious diseases as well. A 4-amino-2-(4-benzylpiperazin-1-yl)methyl benzonitrile (B105546) analog was found to effectively suppress the replication of the Zika virus (ZIKV) in infected cells, suggesting a role for this scaffold in developing new antiviral agents. nih.gov In the realm of neurodegenerative disorders, piperazine derivatives are being investigated as inhibitors of β-secretase (BACE-1), a key enzyme in the production of amyloid-β plaques in Alzheimer's disease. acs.org These examples underscore the chemical versatility of the benzylpiperazine scaffold and its capacity to be adapted to interact with a diverse range of biological targets.

Table 2: Emerging and Unexplored Biological Targets for Benzylpiperazine Derivatives

| Biological Target | Therapeutic Area | Example or Finding | Reference(s) |

|---|---|---|---|

| mTORC1 | Oncology | In silico design of piperazine derivatives as potential inhibitors for cancer therapy. | mdpi.com |

| Malic Enzyme (ME) | Oncology | Identification of piperazine-1-pyrrolidine-2,5-dione scaffolds as inhibitors. | nih.gov |

| PARP-1 | Oncology | Design of piperazine-substituted 2,3-dichloro-5,8-dihydroxy-1,4-naphthoquinone (B79779) derivatives as potential inhibitors. | acs.org |

| Zika Virus (ZIKV) Replication | Infectious Disease | A 4-amino-2-(4-benzylpiperazin-1-yl)methyl benzonitrile analog showed suppressive activity. | nih.gov |

| BACE-1 | Neurodegenerative Disease | Benzylpiperazine moiety used to target BACE-1 in Alzheimer's disease research. | acs.org |

Innovations in Computational Design and Optimization of Piperazine Analogues

Computational chemistry and in silico design have become indispensable tools in modern drug discovery, enabling the rapid and cost-effective design and optimization of new molecules. nih.gov These methods are being increasingly applied to the piperazine scaffold to predict biological activity, improve pharmacokinetic properties, and explore new chemical space.

Quantitative Structure-Activity Relationship (QSAR) studies are a powerful approach. By developing mathematical models that correlate chemical structures with biological activity, researchers can predict the potency of new piperazine analogues before they are synthesized. mdpi.com For instance, a QSAR study on piperazine derivatives as mTORC1 inhibitors used molecular descriptors such as the energy of the lowest unoccupied molecular orbital (ELUMO), electrophilicity (ω), and polar surface area (PSA) to build a predictive model. These descriptors help characterize a molecule's ability to accept electrons, interact with a target protein, and permeate cell membranes. mdpi.com

Molecular docking is another key computational technique. It simulates the interaction between a ligand (the piperazine derivative) and its target protein, predicting the preferred binding mode and affinity. acs.org This was used in the design of piperazine-based inhibitors for both malic enzyme and PARP-1, where docking scores helped prioritize which compounds to synthesize and test. acs.orgnih.gov Furthermore, in silico tools are used to predict ADME (Absorption, Distribution, Metabolism, and Excretion) profiles, helping to identify and eliminate compounds with poor drug-like properties early in the discovery process, thereby reducing late-stage failures. mdpi.comnih.gov

Table 3: Computational Approaches in the Design of Piperazine Analogues

| Technique | Application | Example | Reference(s) |

|---|---|---|---|

| Quantitative Structure-Activity Relationship (QSAR) | Predicts biological activity based on chemical structure. | Development of predictive models for piperazine-based mTORC1 inhibitors using molecular descriptors. | mdpi.com |

| Molecular Docking | Predicts the binding mode and affinity of a ligand to a protein target. | Used to guide the design of piperazine derivatives as inhibitors of PARP-1 and malic enzyme. | acs.orgnih.gov |

| In Silico ADME Prediction | Predicts pharmacokinetic properties (absorption, distribution, metabolism, excretion). | Evaluation of piperazine derivatives to ensure good oral bioavailability and drug-likeness. | mdpi.comnih.gov |

| Fragment-Based Virtual Screening | Identifies novel scaffolds by screening libraries of molecular fragments. | Identification of the piperazine-1-pyrrolidine-2,5-dione scaffold as a promising motif. | nih.gov |

| Density Functional Theory (DFT) | Calculates electronic properties of molecules to understand reactivity. | Used to compute electronic descriptors for QSAR models of piperazine derivatives. | mdpi.com |

Q & A

Basic: What are the optimal synthetic routes for 2-(4-Benzylpiperazin-2-yl)ethanol, considering yield and purity?

Synthetic routes for piperazine derivatives often involve nucleophilic substitution or reductive amination. For this compound, a plausible approach includes:

- Step 1 : Reacting benzyl chloride with a piperazine precursor (e.g., 2-hydroxyethylpiperazine) under basic conditions to introduce the benzyl group.

- Step 2 : Purification via column chromatography or recrystallization to isolate the product.

Similar syntheses for structurally related compounds, such as ethyl 2-(piperazin-1-yl)ethanol, highlight the importance of controlling reaction temperature (e.g., 60–80°C) and using anhydrous solvents to minimize side reactions . Yield optimization may require response surface methodology (RSM) to balance parameters like solvent polarity and reagent stoichiometry .

Basic: Which spectroscopic techniques are most effective for characterizing this compound?

Key techniques include:

- NMR Spectroscopy : H and C NMR to confirm the benzyl group (δ ~7.3 ppm for aromatic protons) and ethanol moiety (δ ~3.6 ppm for -CHOH).

- FT-IR : Peaks at ~3300 cm (O-H stretch) and ~1600 cm (C-N stretch in piperazine).

- Mass Spectrometry (HRMS) : To verify molecular weight (e.g., expected [M+H] for CHNO: 220.32 g/mol) .

- Elemental Analysis : Validate purity (>97%) by matching calculated vs. observed C/H/N/O percentages .

Advanced: How can X-ray crystallography using SHELX software aid in determining the molecular structure?

SHELXL is widely used for refining crystal structures:

- Data Collection : High-resolution diffraction data (≤1.0 Å) ensures accurate atomic positions.

- Refinement : SHELXL’s constraints (e.g., isotropic/anisotropic displacement parameters) improve model accuracy for flexible groups like the ethanol moiety.

- Validation : Check for R-factor convergence (R1 < 0.05) and analyze residual electron density maps to resolve disorder in the benzyl group . Recent SHELX updates allow handling of twinned crystals, relevant for compounds with complex stereochemistry .

Advanced: What strategies resolve contradictions in thermodynamic property measurements (e.g., vaporization enthalpy)?

- Calibration : Use reference compounds (e.g., 2-(phenylamino)ethanol) with well-established thermodynamic data to validate experimental setups .

- Computational Validation : Compare experimental results with DFT-calculated Gibbs free energy or vaporization enthalpies.

- Statistical Analysis : Apply principal component analysis (PCA) to identify outliers in datasets caused by impurities or measurement artifacts .

Advanced: How to design experiments to study structure-activity relationships (SAR) in biological systems?

- Scaffold Modification : Synthesize analogs (e.g., varying substituents on the benzyl group) and test binding affinity using surface plasmon resonance (SPR) .

- Biological Assays : Measure IC values in enzyme inhibition assays (e.g., kinases) to correlate substituent electronic effects with activity.

- Data Triangulation : Combine SAR data with molecular docking to identify critical interactions (e.g., hydrogen bonding with the ethanol group) .

Advanced: What computational methods predict interaction mechanisms with biological targets?

- Molecular Dynamics (MD) : Simulate ligand-protein interactions over 100 ns to assess stability of the ethanol group in binding pockets.

- Density Functional Theory (DFT) : Calculate electrostatic potential maps to identify nucleophilic/electrophilic regions on the compound.

- Pharmacophore Modeling : Map essential features (e.g., hydrogen bond donors from the piperazine ring) for virtual screening .

Basic: What safety precautions are recommended given limited toxicology data?

- Handling : Use PPE (gloves, goggles) and work in a fume hood to avoid inhalation/contact.

- Storage : Keep in amber glass bottles at controlled room temperature, protected from light .

- Emergency Measures : For accidental exposure, rinse with water for 15 minutes and consult toxicity databases of structurally similar compounds (e.g., [1-(2-chlorobenzyl)piperidin-4-yl]methanol) for reference .

Advanced: How to apply response surface methodology (RSM) in optimizing reaction conditions?

- Experimental Design : Use a central composite design (CCD) to vary factors like temperature (X1), solvent ratio (X2), and catalyst loading (X3).

- Model Fitting : Analyze ANOVA results to identify significant factors (p < 0.05) affecting yield.

- Validation : Confirm predicted optimal conditions (e.g., 70°C, ethanol/water 3:1) with triplicate runs .

Advanced: What analytical approaches ensure enantiomeric purity in chiral derivatives?

- Chiral HPLC : Use columns like Chiralpak IG-3 with hexane/isopropanol mobile phases to resolve enantiomers.

- Circular Dichroism (CD) : Compare experimental CD spectra with simulated data from DFT-optimized structures.

- Polarimetry : Measure specific rotation ([α]) and compare with literature values for enantiopure standards .

Basic: How to validate analytical methods for quantifying the compound in mixtures?

- Linearity : Test over 80–120% of expected concentration (R ≥ 0.995).

- Accuracy/Precision : Spike recovery (95–105%) and %RSD ≤2% for intra-day/inter-day assays.

- Specificity : Confirm no interference from matrix components using LC-MS/MS .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.